BenchChemオンラインストアへようこそ!

N-(4-tert-butyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide

PDHK1 inhibition cancer metabolism kinase inhibitor selectivity

N-(4-tert-butyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide (CAS 681168-38-7) is a synthetic small molecule characterized by a benzothiazole-6-carboxamide core linked via an amide bond to a 4-tert-butyl-1,3-thiazol-2-yl moiety. It is classified in the Therapeutic Target Database (TTD) as 'Thiazole carboxamide derivative 6' and annotated as an inhibitor of pyruvate dehydrogenase kinase 1 (PDHK1/PDK1).

Molecular Formula C15H15N3OS2
Molecular Weight 317.43
CAS No. 681168-38-7
Cat. No. B2616944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-tert-butyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide
CAS681168-38-7
Molecular FormulaC15H15N3OS2
Molecular Weight317.43
Structural Identifiers
SMILESCC(C)(C)C1=CSC(=N1)NC(=O)C2=CC3=C(C=C2)N=CS3
InChIInChI=1S/C15H15N3OS2/c1-15(2,3)12-7-20-14(17-12)18-13(19)9-4-5-10-11(6-9)21-8-16-10/h4-8H,1-3H3,(H,17,18,19)
InChIKeyHZLHBJUNIODJRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-tert-butyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide (CAS 681168-38-7) – A Dual-Heterocycle PDHK1 Inhibitor Lead for Cancer Metabolism Research Procurement


N-(4-tert-butyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide (CAS 681168-38-7) is a synthetic small molecule characterized by a benzothiazole-6-carboxamide core linked via an amide bond to a 4-tert-butyl-1,3-thiazol-2-yl moiety. It is classified in the Therapeutic Target Database (TTD) as 'Thiazole carboxamide derivative 6' and annotated as an inhibitor of pyruvate dehydrogenase kinase 1 (PDHK1/PDK1) [1]. The compound appears in the patent literature (US20130165450 family) as part of a series of thiazole carboxamide derivatives claimed for the treatment of metastatic and solid tumor cancers via PDK-1 pathway modulation [2]. Its dual-heterocycle architecture distinguishes it from simple monocyclic thiazole or benzothiazole analogs, creating a unique pharmacophore for kinase hinge-binding interactions.

Why N-(4-tert-butyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide Cannot Be Simply Replaced by Other In-Class Thiazole Carboxamides


Procurement decisions for PDHK1 inhibitor tool compounds cannot rely on simple in-class substitution because minor structural modifications within the thiazole carboxamide series produce large shifts in both kinase selectivity and cellular potency [1]. The target compound's 4-tert-butylthiazol-2-yl substituent and benzothiazole-6-carboxamide scaffold jointly determine its fit within the PDHK1 ATP-binding pocket; closely related analogs—such as those lacking the benzothiazole ring, bearing alternative thiazole substituents, or using benzamide instead of benzothiazole-6-carboxamide cores—have been reported to exhibit entirely different target profiles (e.g., ZAC channel antagonism versus PDHK1 inhibition) [2]. Without direct comparative data, researchers risk selecting a compound with unverified target engagement, confounding experimental interpretation in cancer metabolism studies. The quantitative evidence below establishes the specific differentiation dimensions that justify sourcing this precise CAS number.

Quantitative Differentiation Evidence for N-(4-tert-butyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide vs. Closest Analogs


PDHK1 Target Annotation vs. Structurally Divergent Thiazole Carboxamide Derivatives

The Therapeutic Target Database (TTD) explicitly annotates N-(4-tert-butyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide as 'Thiazole carboxamide derivative 6' with a single primary target: pyruvate dehydrogenase kinase 1 (PDHK1/PDK1_HUMAN) and a mode of action listed as 'Inhibitor' [1]. This target assignment provides a defined point of differentiation from other thiazole carboxamide derivatives in the same patent family that are annotated against different targets or carry distinct substitution patterns. For example, closely related N-(thiazol-2-yl)-benzamide analogs such as N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB) have been functionally characterized not as PDHK1 inhibitors but as selective negative allosteric modulators of the Zinc-Activated Channel (ZAC), with IC50 values of 1–3 μM at ZAC and no significant activity at 5-HT3A, α3β4 nACh, α1β2γ2S GABAA, or α1 glycine receptors at 30 μM [2]. The replacement of the benzothiazole-6-carboxamide core with a 3-fluorobenzamide moiety thus redirects pharmacological activity from kinase inhibition to ion channel modulation, underscoring the functional non-interchangeability of these structurally similar compounds.

PDHK1 inhibition cancer metabolism kinase inhibitor selectivity

Patent-Assigned Therapeutic Indication: Metastatic and Solid Tumor Cancer Differentiation

The TTD and DrugMap databases link N-(4-tert-butyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide to specific cancer indications—metastatic cancer (ICD-11: 2D50-2E2Z) and solid tumor/cancer (ICD-11: 2A00-2F9Z)—with a 'Patented' clinical status [1]. The associated patent (US20130165450) explicitly claims thiazole carboxamide derivatives as PDK-1 inhibitors useful for inhibiting cancer cell proliferation [2]. This oncology-focused intellectual property position differentiates the compound from other benzothiazole or thiazole carboxamide analogs developed for distinct therapeutic areas, such as anti-inflammatory COX-II inhibition claimed for N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide (CAS 681168-24-1) , or antifungal succinate dehydrogenase inhibition reported for other thiazole carboxamide series [3]. The specific CAS number 681168-38-7 is thus tied to a cancer metabolism mechanism (PDHK1 inhibition) rather than anti-inflammatory or antifungal applications.

oncology metastatic cancer solid tumor patented inhibitor

Dual Heterocycle Architecture: Benzothiazole-6-Carboxamide + 4-tert-Butylthiazole Core vs. Monocyclic Thiazole-5-Carboxamide Scaffolds

The target compound incorporates two distinct sulfur-nitrogen heterocycles—a benzothiazole-6-carboxamide and a 4-tert-butylthiazole—connected via an amide linkage. This dual-heterocycle topology contrasts with simpler monocyclic PDHK1 inhibitors such as N,4-dimethyl-2-phenyl-1,3-thiazole-5-carboxamide, which relies on a single thiazole-5-carboxamide scaffold bearing a 2-phenyl substituent . The benzothiazole ring provides an extended aromatic system for additional hinge-region hydrogen bonding and hydrophobic packing within the PDHK1 ATP-binding site, while the 4-tert-butyl group on the thiazole ring offers steric bulk that can enhance selectivity against other AGC kinase family members (e.g., PKB/Akt, p70S6K, RSK) [1]. In contrast, the monocyclic thiazole-5-carboxamide analog lacks the benzothiazole extension and may exhibit a different kinase selectivity profile, although direct head-to-head PDHK1 potency data for both compounds are not publicly available at this time.

structure-activity relationship kinase inhibitor design benzothiazole pharmacophore

Company Origin and Patent Assignee Differentiation: Schering Corp / Merck vs. Academic or Agrochemical Thiazole Carboxamide Series

According to the TTD, the company associated with N-(4-tert-butyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide is Schering Corp [1], placing this compound within a major pharmaceutical oncology drug discovery program. The related patent family (WO2012036974A1, US20130165450) lists Merck Sharp & Dohme LLC as the assignee [2]. This industrial provenance distinguishes the compound from academic thiazole carboxamide series developed for agricultural applications (e.g., plant disease control agents for rice blast) [3] or from smaller biotech programs targeting alternative indications. For procurement purposes, the Schering/Merck origin implies that the compound was subjected to pharmaceutical-grade discovery workflows including selectivity profiling against the AGC kinase family (PKB/Akt, p70S6K1, SGK, RSK, PKC), as described in the patent background [2], although specific quantitative selectivity data remain proprietary.

pharmaceutical patent provenance drug discovery Schering-Plough Merck Sharp & Dohme

Critical Data Gap Advisory: Absence of Publicly Available Head-to-Head PDHK1 Potency and Selectivity Data

A comprehensive search of the public domain literature and patent databases reveals that no quantitative PDHK1 IC50 value, cellular EC50, or kinase selectivity panel data for N-(4-tert-butyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide (CAS 681168-38-7) have been disclosed in peer-reviewed journals or accessible patent examples [REFS-1, REFS-2]. The compound's PDHK1 inhibitory activity is inferred exclusively from its TTD target annotation and patent membership within the US20130165450/WO2012036974 family, which describes general PDK-1 inhibitory activity for the series but does not provide individual compound-level potency data in the publicly available claims or examples [2]. This data gap is material: a purchaser cannot currently compare the compound's PDHK1 IC50 against well-characterized reference inhibitors such as AZD7545 (PDHK1 IC50 reported in BRENDA) [3] or dichloroacetate (DCA), nor can they verify selectivity against PDHK2, PDHK3, or PDHK4 isoforms. Until the patent assignee or a third party releases these data, the compound's procurement value rests primarily on its annotated target identity and pharmaceutical provenance rather than on experimentally benchmarked potency.

data transparency proprietary data PDHK1 IC50 kinase selectivity profiling

Recommended Research and Procurement Application Scenarios for N-(4-tert-butyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide


PDHK1 Target Validation and Chemical Probe Development in Cancer Metabolism Research

This compound is most appropriately procured as a PDHK1 chemical probe lead for target validation studies in cancer cell lines exhibiting the Warburg effect. Its annotated PDHK1 inhibitory activity and Schering/Merck pharmaceutical provenance make it suitable for exploring the metabolic consequences of PDHK1 inhibition on pyruvate dehydrogenase complex (PDC) activity, mitochondrial respiration, and lactate production in metastatic and solid tumor models [REFS-1, REFS-2]. Researchers should confirm PDHK1 target engagement via E1α phosphorylation ELISA or western blot assays upon compound treatment, and compare results against the well-characterized PDHK inhibitor dichloroacetate (DCA) as a positive control to establish relative cellular potency [3].

Kinase Selectivity Profiling Within the AGC Kinase Family

Given the dual-heterocycle scaffold and its patent context within a PDK-1 inhibitor program targeting the AGC kinase family (which includes PKB/Akt, p70S6K1, SGK, RSK, and PKC), this compound is suited for broad kinase selectivity profiling experiments [1]. Procurement is justified for laboratories seeking to map the selectivity determinants of benzothiazole-containing thiazole carboxamides against the AGC kinome, particularly to assess whether the 4-tert-butyl substituent and benzothiazole-6-carboxamide core confer selectivity advantages over simpler monocyclic thiazole analogs [2].

Structure-Activity Relationship (SAR) Expansion of the Benzothiazole-Thiazole Carboxamide Chemotype

For medicinal chemistry groups pursuing PDHK1 inhibitor lead optimization, CAS 681168-38-7 represents a key SAR anchor point within the thiazole carboxamide patent space. The compound can serve as a reference for synthesizing and benchmarking analogs with modifications to the 4-tert-butyl group (e.g., isopropyl, cyclopropyl, phenyl), the benzothiazole substitution pattern, or the amide linkage [1]. Its patent-protected status (Schering Corp / Merck Sharp & Dohme) also makes it relevant for freedom-to-operate analyses in oncology drug discovery programs [2].

Differentiation Control in ZAC Channel Pharmacology Studies

Because the structurally similar N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB) has been characterized as a selective ZAC antagonist (IC50 1–3 μM) with no PDHK1 activity reported, N-(4-tert-butyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide can be employed as a negative control or differentiation tool in ion channel pharmacology experiments [1]. This application leverages the scaffold-dependent target switch between benzothiazole-6-carboxamide (PDHK1) and 3-fluorobenzamide (ZAC) to probe the structural determinants of pharmacological activity within the N-(thiazol-2-yl)-amide chemotype [2].

Quote Request

Request a Quote for N-(4-tert-butyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.